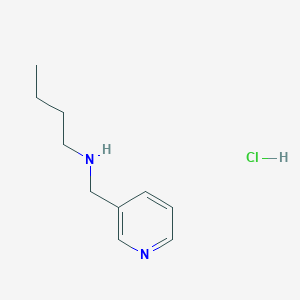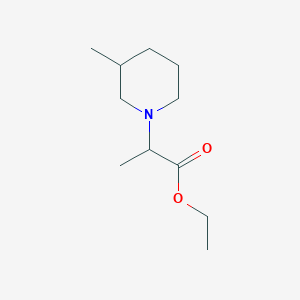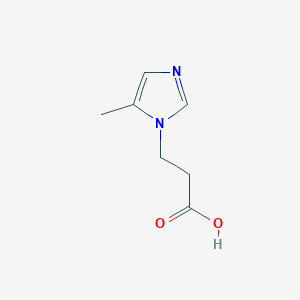![molecular formula C10H16N2O B3077615 2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine CAS No. 1048921-83-0](/img/structure/B3077615.png)
2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine
Descripción general
Descripción
2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxy group attached to an ethanamine backbone, which is further substituted with a pyridin-4-yl group
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine .
Análisis Bioquímico
Biochemical Properties
These are amide derivatives of alpha amino acids .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine in laboratory settings .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported in the literature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine can be achieved through several synthetic routes. One common method involves the reduction of imine compounds. For instance, the reduction of 2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine using sodium borohydride (NaBH4) produces the desired amine analogue . The reaction typically occurs under mild conditions, with the imine compound dissolved in an appropriate solvent such as ethanol, and the reducing agent added gradually.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the reduction of imine compounds to form the amine analogue.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4) is commonly used for the reduction of imine compounds.
Solvents: Ethanol and other polar solvents are often used to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major product formed from the reduction of imine compounds is the corresponding amine analogue, this compound .
Aplicaciones Científicas De Investigación
2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between amine-containing molecules and biological receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
Similar Compounds
2-methoxy-N-(1-(pyridin-2-yl)ethylidene)ethanamine: A precursor in the synthesis of 2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine.
N,N-diethyl-N-(pyridin-2-yl)methyleneethane-1,2-diamine: Another related compound used in similar synthetic routes.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and pyridin-4-yl groups allows for versatile interactions in various chemical and biological systems, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-pyridin-4-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-13-9-8-12-7-4-10-2-5-11-6-3-10/h2-3,5-6,12H,4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVYMYMPCAIHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(Mesityloxy)ethyl]amine hydrochloride](/img/structure/B3077554.png)

![N-[(3-Methyl-2-thienyl)methyl]-1-butanamine hydrochloride](/img/structure/B3077571.png)
![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B3077577.png)

![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077588.png)

![4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid](/img/structure/B3077603.png)



